molecular formula C11H16O2 B1203786 1,2-Dimethoxy-4-propylbenzene CAS No. 5888-52-8

1,2-Dimethoxy-4-propylbenzene

Cat. No. B1203786
Key on ui cas rn: 5888-52-8
M. Wt: 180.24 g/mol
InChI Key: YXLFQKUIZVSIEP-UHFFFAOYSA-N
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Patent
US05214034

Procedure details

A mixture of 15.0 g (83 mM) of 4-propylveratrole, 53.0 g (882 mM) of acetic acid and 159.4 g (926 mM) of 47% hydrobromic acid was heated under reflux for 2 hours with stirring. After cooling to the room temperature, the reaction mixture was added with 140 ml of water and extracted three times with each 150 ml of ether. The extracted ether solution was successively washed with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution and then twice with each 150 ml of water. The resulting solution was dried with anhydrous sodium sulfate, distilled off ether and vacuum distilled to obtain 10.5 g (69 mM) of 4-propylcatechol as a light yellow liquid having a boiling point of 119° C/3 mmHg.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
159.4 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5]=[C:6]([O:12]C)[C:7]([O:10]C)=[CH:8][CH:9]=1)[CH2:2][CH3:3].C(O)(=O)C.Br>O>[CH2:1]([C:4]1[CH:5]=[C:6]([OH:12])[C:7](=[CH:8][CH:9]=1)[OH:10])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CC)C=1C=C(C(=CC1)OC)OC
Name
Quantity
53 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
159.4 g
Type
reactant
Smiles
Br
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with each 150 ml of ether
WASH
Type
WASH
Details
The extracted ether solution was successively washed with 150 ml of water, 150 g of 5% aqueous sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled off ether and vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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